molecular formula C20H19Cl2N3O2S2 B12029940 N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 578762-82-0

N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12029940
CAS No.: 578762-82-0
M. Wt: 468.4 g/mol
InChI Key: ZKIKKLHESGQXGZ-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a structurally complex heterocyclic compound featuring a benzothienopyrimidinone core fused with a hexahydro ring system. Key structural components include:

  • 3-Ethyl substituent: Introduces steric bulk to the pyrimidinone ring, which may influence conformational flexibility.
  • Sulfanylacetamide linker: Bridges the benzothienopyrimidinone core to the aryl group, offering a site for structural diversification.

Properties

CAS No.

578762-82-0

Molecular Formula

C20H19Cl2N3O2S2

Molecular Weight

468.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19Cl2N3O2S2/c1-2-25-19(27)17-12-5-3-4-6-15(12)29-18(17)24-20(25)28-10-16(26)23-14-9-11(21)7-8-13(14)22/h7-9H,2-6,10H2,1H3,(H,23,26)

InChI Key

ZKIKKLHESGQXGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)SC4=C2CCCC4

Origin of Product

United States

Biological Activity

N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features include a dichlorophenyl moiety and a benzothieno[2,3-d]pyrimidin core, which may contribute to various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C20H19Cl2N3O2SC_{20}H_{19}Cl_2N_3O_2S with a molecular weight of approximately 427.35 g/mol. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits significant biological activity:

  • Antibacterial Properties :
    • The compound has shown promising antibacterial effects against various strains of bacteria. Similar compounds have demonstrated potential in inhibiting bacterial growth and biofilm formation.
  • Anticancer Activity :
    • Compounds with structural similarities often exhibit anticancer properties due to their ability to interfere with cellular mechanisms involved in cancer progression.
  • Antiviral Activity :
    • The potential for antiviral activity is noted in compounds with similar structures, suggesting that this compound may also interact with viral targets.

Antibacterial Activity

A study highlighted the antibacterial properties of related compounds against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for effective compounds was found to be less than 64 μg/mL for some derivatives. The inhibition of quorum sensing (QS) systems in bacteria was also observed, indicating a potential mechanism for antibacterial action.

CompoundMIC (μg/mL)Activity
Compound A<64Antibacterial
Compound B128Moderate activity
Compound C256Weak activity

Anticancer Potential

Research on thienopyrimidine derivatives suggests that modifications in structure can enhance cytotoxicity against cancer cell lines. For instance, certain derivatives exhibited significant cytotoxic effects at concentrations around 200 μg/mL while maintaining acceptable cell viability.

CompoundCytotoxic Concentration (μg/mL)Cell Viability (%)
Compound D20060%
Compound E40040%

Mechanistic Studies

Docking studies have been performed to understand the binding interactions of the compound with various biological targets. These studies suggest that the presence of specific functional groups contributes to strong binding affinities with target proteins involved in bacterial QS systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and pyrimidinone core. These variations influence physicochemical properties, solubility, and biological activity. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Data Reference
N-(2,5-Dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2,5-dichlorophenyl; 3-ethyl C₂₁H₂₀Cl₂N₃O₂S₂ 497.43 Hypothesized enhanced metabolic stability
N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 2,5-dimethylphenyl; 3-(4-ethoxyphenyl) C₂₉H₃₂N₃O₃S₂ 558.72 Increased lipophilicity due to ethyl/methyl groups [3]
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl; 4-methylpyrimidinone C₁₃H₁₁Cl₂N₃O₂S 344.21 Mp: 230°C; NMR-confirmed structure [4]
N-(3,5-Dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 3,5-dichlorophenyl; 3-(4-methoxyphenyl) C₂₆H₂₄Cl₂N₃O₃S₂ 577.52 Electron-donating methoxy group may alter reactivity [7]

Key Observations:

Chlorine atoms (electron-withdrawing) in the dichlorophenyl group may enhance binding to electrophilic targets (e.g., enzymes) compared to methyl/methoxy substituents .

Synthetic Yields and Stability :

  • Compounds like 2-[(4-methylpyrimidin-2-yl)thio]acetamide () show high yields (80%) and crystallinity (mp 230°C), suggesting robust synthetic routes for acetamide-linked heterocycles .

Structural Diversity: Replacement of the benzothienopyrimidinone core with simpler pyrimidinones () reduces complexity but may limit multitarget engagement .

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